molecular formula C19H30ClNO B008941 N-[(4-chlorophenyl)methyl]dodecanamide CAS No. 102366-71-2

N-[(4-chlorophenyl)methyl]dodecanamide

Cat. No.: B008941
CAS No.: 102366-71-2
M. Wt: 323.9 g/mol
InChI Key: SJRZOAKHWBAIBI-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]dodecanamide is a synthetic organic compound characterized by a dodecanamide chain (12-carbon acyl group) linked to a 4-chlorobenzyl moiety. Compounds with chlorophenyl and long-chain amide groups are often explored for applications in materials science (e.g., phase transitions, dielectric properties) and pharmaceuticals (e.g., antimicrobial activity, enzyme inhibition) .

Properties

CAS No.

102366-71-2

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]dodecanamide

InChI

InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22)

InChI Key

SJRZOAKHWBAIBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl

Other CAS No.

102366-71-2

Synonyms

N-[(4-chlorophenyl)methyl]dodecanamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DODECANAMIDE, N-(p-CHLOROBENZYL)- typically involves the reaction of dodecanamide with p-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of DODECANAMIDE, N-(p-CHLOROBENZYL)- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

DODECANAMIDE, N-(p-CHLOROBENZYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides, thiols, or ethers.

Scientific Research Applications

DODECANAMIDE, N-(p-CHLOROBENZYL)- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of DODECANAMIDE, N-(p-CHLOROBENZYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of N-[(4-chlorophenyl)methyl]dodecanamide with analogous compounds:

Compound Name Molecular Formula Key Substituents Chain Length Functional Groups
This compound C₁₉H₂₈ClNO 4-Chlorophenyl, dodecanamide 12 carbons Amide, chlorobenzyl
N-(4-Methylphenyl)formamide C₈H₉NO 4-Methylphenyl, formamide 1 carbon Amide, methylbenzyl
2-[(4-Chlorophenyl)methoxy]-N-...benzamide* C₂₂H₁₉ClN₂O₃ 4-Chlorophenylmethoxy, benzamide N/A Amide, methoxy, benzylidene
SM-4 (Thiophene derivative) C₁₇H₁₅ClN₂O₂S 4-Chlorophenyl, furan-carboxamido N/A Thiophene, amide, furan

*From .

Key Observations :

  • Chain Length : this compound has a significantly longer acyl chain (12 carbons) compared to N-(4-Methylphenyl)formamide (1 carbon), which influences thermal stability and solubility .
Thermal and Phase Behavior
  • N-(4-Chlorophenyl)formamide Analogs : Compounds like N-(4-Chlorophenyl)formamide exhibit phase transitions from disordered to ordered states under thermal stress, a property linked to their dielectric applications. The shorter acyl chain (formamide) allows for dynamic structural rearrangements .
  • Dodecanamide Derivatives: Long-chain amides (e.g., n-{4-[4-(dodecanoylamino)phenyl]sulfonyl}phenyl}dodecanamide) show higher glass transition temperatures (Tg) and melting points (Tm) due to increased van der Waals interactions in the hydrocarbon chain . For example, similar dodecanamide-based polymers exhibit Tg values >100°C and Tm >200°C .
  • Impact of Chlorine: The 4-chlorophenyl group may reduce phase transition temperatures compared to non-halogenated analogs due to dipole-dipole interactions disrupting crystal packing .

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